N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide
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Overview
Description
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide is a complex organic compound with the molecular formula C25H25N3O and a molecular weight of 383.49 g/mol . This compound is characterized by the presence of a phenanthroline moiety, which is known for its chelating properties, making it a versatile ligand in coordination chemistry .
Preparation Methods
. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified phenanthroline derivatives .
Scientific Research Applications
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide primarily involves its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with metal ions, which can influence various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A simpler compound with similar chelating properties but without the benzamide and diisopropyl groups.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
The uniqueness of this compound lies in its specific functional groups, which enhance its chelating ability and provide additional sites for chemical modification .
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(1,10-phenanthrolin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C25H25N3O/c1-16(2)28(17(3)4)25(29)21-8-5-7-20(15-21)22-13-12-19-11-10-18-9-6-14-26-23(18)24(19)27-22/h5-17H,1-4H3 |
InChI Key |
SXJJDVHBLJKQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
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